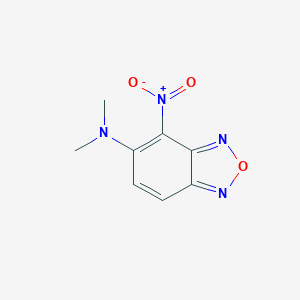
Benzofurazan, 5-(dimethylamino)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Glycolylneuraminic acid, commonly referred to as Neu5Gc, is a sialic acid molecule found in most non-human mammals . Humans cannot synthesize N-Glycolylneuraminic acid due to a mutation in the CMAH gene . This compound is closely related to N-Acetylneuraminic acid, differing by a single oxygen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Glycolylneuraminic acid is synthesized from N-Acetylneuraminic acid through the action of the enzyme CMP-N-Acetylneuraminic acid hydroxylase . This enzyme facilitates the hydroxylation of CMP-N-Acetylneuraminic acid, converting it to CMP-N-Glycolylneuraminic acid . The reaction involves an electron-transporting system using cytochrome b5 and cytochrome b5 reductase .
Industrial Production Methods
Industrial production of N-Glycolylneuraminic acid is not common due to its limited use in humans. it can be produced in laboratory settings using recombinant DNA technology to express the CMP-N-Acetylneuraminic acid hydroxylase enzyme in suitable host cells .
Analyse Chemischer Reaktionen
Electrophilic Reactivity
-
In reactions with sym-triaminobenzenes , C-C coupling occurs predominantly at the para-position relative to the dimethylamino group, forming zwitterionic intermediates (e.g., WM or W ) .
-
Steric effects from the dimethylamino group suppress competing pathways, such as σ-complex formation at adjacent positions .
Reduction and Functionalization
-
The nitro group in 4-NO₂/5-NMe₂ resists reduction under standard conditions (e.g., Fe/HCl), unlike nitro groups in non-ortho-substituted analogs . This stability is attributed to electron withdrawal by the benzofurazan ring and steric shielding by the dimethylamino group.
Biological Activity
Benzofurazan derivatives are explored as:
-
Fungicides : Nitro groups enhance electrophilicity, enabling interactions with microbial enzymes .
-
NO donors : Benzofuroxan analogs release nitric oxide under physiological conditions, though 4-NO₂/5-NMe₂ lacks the N-oxide moiety required for this activity .
Experimental Data and Comparative Analysis
Table 2: Comparative Reactivity of Nitrobenzofurazan Derivatives
| Compound | Reactivity with Amines | Reduction Feasibility | Fluorescence λ<sub>em</sub> (nm) |
|---|---|---|---|
| 4-NO₂/5-NMe₂ | Moderate | Low | Not reported |
| 4-NO₂/5-Cl | High | High | N/A |
| 4-NH₂/5-NO₂ | Low | N/A | 596–604 |
Wissenschaftliche Forschungsanwendungen
Fluorogenic and Fluorescent Labeling
Benzofurazan derivatives are widely used as fluorogenic and fluorescent labeling reagents in biochemical assays. The compound's ability to emit fluorescence upon interaction with specific targets makes it valuable for:
- Cell Imaging : Used in live-cell imaging to track cellular processes.
- Biomolecule Detection : Employed in assays for detecting proteins, nucleic acids, and small molecules.
A notable study demonstrated the effectiveness of benzofurazan derivatives in detecting specific biomolecules through fluorescence, enhancing the sensitivity of assays significantly .
Chromogenic Detection
The compound serves as a substrate for chromogenic detection methods. This application is particularly useful in:
- Environmental Monitoring : Detection of pollutants or toxins through colorimetric changes.
- Clinical Diagnostics : Utilized in assays that require visual confirmation of the presence of specific analytes.
Research has shown that benzofurazan-based substrates can provide rapid and reliable results in various diagnostic applications .
Medicinal Chemistry
Benzofurazan compounds have been investigated for their potential therapeutic properties. They exhibit:
- Antimicrobial Activity : Studies indicate that certain benzofurazan derivatives possess significant antibacterial and antifungal properties.
- Anticancer Properties : Research has identified some derivatives as promising candidates for cancer treatment due to their ability to induce apoptosis in cancer cells.
For example, a case study highlighted the anticancer effects of a specific benzofurazan derivative on tumor cell lines, showcasing its potential as a chemotherapeutic agent .
Data Table: Summary of Applications
Wirkmechanismus
N-Glycolylneuraminic acid exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces . This incorporation can affect cell-cell interactions, immune responses, and pathogen binding . The molecular targets include various cell surface receptors and enzymes involved in glycosylation .
Vergleich Mit ähnlichen Verbindungen
N-Glycolylneuraminsäure ähnelt N-Acetylneuraminsäure, wobei der Hauptunterschied ein zusätzliches Sauerstoffatom in N-Glycolylneuraminsäure ist . Dieser Unterschied beeinflusst seine biologischen Eigenschaften und sein Vorkommen in verschiedenen Arten . Andere ähnliche Verbindungen umfassen verschiedene Sialinsäuren, die sich in ihren funktionellen Gruppen und biologischen Rollen unterscheiden .
Liste ähnlicher Verbindungen
- N-Acetylneuraminsäure
- N-Glycolylneuraminsäure-Derivate
- Andere Sialinsäuren mit verschiedenen funktionellen Gruppen
Eigenschaften
CAS-Nummer |
18378-28-4 |
|---|---|
Molekularformel |
C8H8N4O3 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
HKZHOGJBXORQQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















